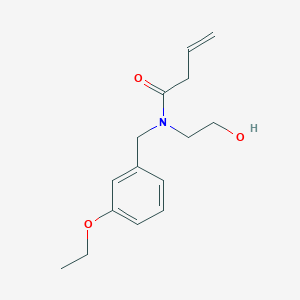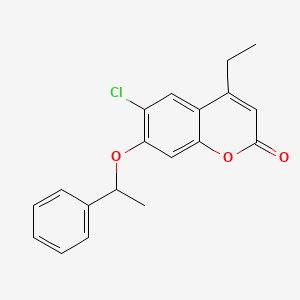
(2E)-N-(3-ethoxybenzyl)-N-(2-hydroxyethyl)but-2-enamide
描述
(2E)-N-(3-ethoxybenzyl)-N-(2-hydroxyethyl)but-2-enamide, also known as EEB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. EEB is a small molecule that can be synthesized through various methods and has been found to have interesting biochemical and physiological effects. In
作用机制
The exact mechanism of action of (2E)-N-(3-ethoxybenzyl)-N-(2-hydroxyethyl)but-2-enamide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cell growth and survival. This compound has been found to inhibit the activity of enzymes involved in the synthesis of DNA and RNA, which may contribute to its anticancer effects. This compound has also been found to modulate the activity of various proteins involved in the immune response, which may contribute to its immunomodulatory effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce cell death in cancer cells and inhibit their growth. This compound has also been found to have neuroprotective effects and may protect against oxidative stress and inflammation. In addition, this compound has been found to modulate the immune response and may have anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using (2E)-N-(3-ethoxybenzyl)-N-(2-hydroxyethyl)but-2-enamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and reach intracellular targets. This compound is also stable and can be easily synthesized in large quantities. However, one limitation of using this compound in lab experiments is its relatively low potency, which may require higher concentrations to achieve desired effects.
未来方向
There are several future directions for research involving (2E)-N-(3-ethoxybenzyl)-N-(2-hydroxyethyl)but-2-enamide. One area of research is the development of more potent analogs of this compound that can be used at lower concentrations. Another area of research is the investigation of the mechanism of action of this compound and its effects on various signaling pathways. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of various diseases, including cancer, neurodegenerative diseases, and autoimmune diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in various areas of scientific research. This compound can be synthesized through various methods and has been found to have interesting biochemical and physiological effects. While there are limitations to using this compound in lab experiments, its potential applications in research make it an interesting compound to investigate further.
科学研究应用
(2E)-N-(3-ethoxybenzyl)-N-(2-hydroxyethyl)but-2-enamide has been found to have potential applications in various areas of scientific research, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell death and blocking the cell cycle. In neurology, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In immunology, this compound has been shown to modulate the immune response and may have applications in the treatment of autoimmune diseases.
属性
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-N-(2-hydroxyethyl)but-3-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-3-6-15(18)16(9-10-17)12-13-7-5-8-14(11-13)19-4-2/h3,5,7-8,11,17H,1,4,6,9-10,12H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWDDXKIBOAGLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CN(CCO)C(=O)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3986031.png)
![ethyl 2-[2-(4-ethoxyphenyl)-4-hydroxy-3-(5-methyl-2-furoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3986032.png)

![2-{3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3986054.png)
![N-[2-(4-fluorophenyl)ethyl]-2-{[(3S*,4S*)-4-hydroxy-1-isopropylpyrrolidin-3-yl]amino}acetamide](/img/structure/B3986065.png)
![2-{2-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3986070.png)
![methyl 4-[4-(2-furoyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3986086.png)
![N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B3986088.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(2-methylcyclopropyl)-2-furyl]propanamide](/img/structure/B3986089.png)

![17-[4-(1-methyl-2-oxo-2-phenylethoxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3986097.png)
![N-(4-chlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3986101.png)

![6-[methyl(tetrahydro-3-furanyl)amino]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B3986117.png)